4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile
Description
4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile is a pyrazolo[1,5-a]pyridine derivative characterized by a hydroxyl group at position 4, a 1-hydroxy-1-methyl-ethoxy substituent at position 6, and a carbonitrile group at position 2. Its molecular formula is C₁₁H₁₂N₃O₃ (molecular weight: ~249.24 g/mol).
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-hydroxy-6-(2-hydroxypropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11N3O3/c1-11(2,16)17-8-3-9(15)10-7(4-12)5-13-14(10)6-8/h3,5-6,15-16H,1-2H3 |
InChI Key |
TXBOJLJQHAFVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)OC1=CN2C(=C(C=N2)C#N)C(=C1)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with Electrophilic Reagents
The primary synthetic route involves the cyclocondensation reaction of aminopyrazoles with electrophilic reagents such as malonic acid derivatives or β-diketones to form the pyrazolo[1,5-a]pyridine core. This method allows for versatile substitution patterns at key positions on the heterocycle, including the 4-, 6-, and 3-positions relevant to the target compound.
Key Step: The cyclocondensation typically proceeds via the reaction of 5-amino-3-hetarylpyrazole with activated malonic acid derivatives, often using phosphorus oxychloride (POCl3) and catalytic pyridine to form an activated malonic acid phosphoric ester intermediate. This activation enhances reaction rates and yields compared to classical basic media methods.
Advantages: This approach avoids additional steps such as hydroxyl-to-chloride conversions and reduces reaction time while improving yield efficiency.
Microwave-Assisted Synthesis Enhancement
Microwave irradiation has been applied to similar pyrazolo[1,5-a]pyridine derivatives to accelerate reaction rates and improve yields. This technique provides rapid heating and uniform energy distribution, which can be beneficial in the cyclocondensation step and subsequent functional group modifications.
Specific Preparation Method for 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile
Synthesis Outline
Reaction Conditions and Notes
Activation of malonic acid derivatives: Use of POCl3 with catalytic pyridine activates malonic acid to a phosphoric ester intermediate, which enhances nucleophilic attack by the aminopyrazole and leads to higher yields.
Functional group tolerance: The method tolerates hydroxy and ether groups, allowing for direct incorporation of the 1-hydroxy-1-methyl-ethoxy substituent without protecting group strategies.
Microwave assistance: Applying microwave irradiation can reduce reaction times from hours to minutes and improve overall yield and purity.
Alternative Synthetic Routes
Pericyclic Reactions and Click Chemistry
Recent advances include the use of pericyclic reactions such as [4+2] cycloadditions starting from acyclic precursors, bypassing the need for aminopyrazole intermediates. For example, copper(I)-catalyzed click reactions with sulfonyl azides generate triazole intermediates that undergo intramolecular Diels–Alder reactions to form fused pyrazolo-pyridine rings, followed by elimination steps to yield the target heterocycle.
- This method is scalable and proceeds in one pot, offering an innovative alternative to classical cyclocondensation.
Radical-Mediated Functionalization
Use of radical mediators like TEMPO in the presence of acrylonitrile and bases such as DIPEA has been demonstrated for regioselective functionalization of pyrazolo[1,5-a]pyridine derivatives, enabling the introduction of nitrile groups and other substituents under mild conditions.
Research Findings and Yield Data
Summary and Recommendations
The most authoritative and efficient preparation method for 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile is the cyclocondensation of aminopyrazoles with activated malonic acid derivatives using POCl3 and catalytic pyridine. This method provides high yields and allows direct functionalization at critical positions without cumbersome protection/deprotection steps. Microwave-assisted synthesis further enhances efficiency.
Alternative innovative methods such as pericyclic cycloaddition and radical-mediated functionalization provide useful routes for structural diversification but may be less straightforward for this specific compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds, including 4-hydroxy derivatives, exhibit promising anticancer properties. The structure allows for interactions with various biological targets, leading to the inhibition of cancer cell proliferation. For instance, studies show that compounds within this class can selectively induce apoptosis in cancer cells while sparing normal cells .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyridine derivatives have shown efficacy against several enzymes implicated in disease pathways, including kinases and phosphodiesterases. This makes them suitable candidates for the development of drugs targeting conditions such as cancer and inflammatory diseases .
Material Science Applications
Fluorescent Probes
Recent studies have identified pyrazolo[1,5-a]pyridine derivatives as effective fluorescent probes due to their favorable photophysical properties. These compounds can be utilized in biological imaging and as biomarkers for various cellular processes. Their ability to emit fluorescence upon excitation makes them valuable in research settings for tracking cellular dynamics .
Lipid Droplet Biomarkers
The versatility of these compounds extends to their application as lipid droplet biomarkers in cancer research. They can differentiate between cancerous and normal cells based on their interaction with lipid droplets, enabling better visualization and understanding of cellular metabolism in oncological studies .
Synthesis and Functionalization
The synthesis of 4-hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile can be achieved through various multicomponent reactions, allowing for the incorporation of different functional groups that enhance its biological activity. This adaptability is crucial for developing targeted therapies with improved efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase activity or interference with DNA replication processes .
Comparison with Similar Compounds
Structural Comparisons
The compound shares its pyrazolo[1,5-a]pyridine core with several analogs, differing primarily in substituents at positions 4, 6, and 3. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., CN, Br) at position 3 improve stability but may reduce solubility .
- Hydrophilic substituents (e.g., OH, ethoxy) at position 6 enhance aqueous solubility but may require prodrug strategies for membrane penetration .
- Bulkier groups (e.g., 2-hydroxy-2-methylpropoxy) can sterically hinder interactions with biological targets .
Challenges :
Physicochemical Properties
Note: The target compound’s 1-hydroxy-1-methyl-ethoxy group balances solubility (via hydroxyl) and lipophilicity (via methyl), making it suitable for oral administration .
Pharmacological Activity
Limited direct data are available, but inferences can be drawn from structural analogs:
- Antimicrobial Activity : Pyrazolo[1,5-a]pyridines with electron-withdrawing groups (e.g., CN) show moderate activity against Gram-positive bacteria .
- Kinase Inhibition : Derivatives with diazabicyclo or piperazine substituents (e.g., ) exhibit RET kinase inhibition, suggesting the target compound’s ethoxy group may optimize binding pocket interactions .
- Toxicity : Halogenated analogs (e.g., 4-Bromo) may incur higher cytotoxicity due to reactive intermediates .
Biological Activity
4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, particularly in oncology and enzymatic inhibition.
Chemical Structure and Properties
The chemical structure of 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile includes a pyrazolo[1,5-a]pyridine core with hydroxyl and carbonitrile functional groups that enhance its reactivity and biological interactions. The presence of the ethoxy group contributes to the compound's solubility and bioavailability.
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For example, studies have shown that these compounds can inhibit various cancer cell lines through mechanisms involving the modulation of protein kinases. Specifically, 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile has been identified as a potent inhibitor of Class I PI3K enzymes, particularly isoforms PI3Kα and PI3Kδ, which play critical roles in cancer cell proliferation and survival .
Enzymatic Inhibition
The compound has demonstrated selective inhibition against specific protein kinases involved in signaling pathways that regulate cell growth and differentiation. The inhibition of PI3K pathways is particularly relevant for its potential application in cancer therapy, where dysregulation of these pathways is often implicated .
Case Studies
A study focusing on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyridine derivatives highlighted the importance of substituents at various positions on the core structure. Modifications at the C(2) and C(5) positions significantly influenced the potency and selectivity of these compounds against PI3K isoforms . Another investigation reported that certain derivatives exhibited enhanced cytotoxicity against human tumor cell lines such as HeLa and HCT116, further supporting their potential as therapeutic agents .
Data Table: Biological Activity Overview
| Activity | Target | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|---|
| PI3Kα Inhibition | Class I PI3K | 0.36 | HeLa | |
| PI3Kδ Inhibition | Class I PI3K | 0.18 | HCT116 | |
| Antiproliferative | Cancer Cell Lines | 0.50 | A375 |
The biological activity of 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile is primarily attributed to its ability to interact with key enzymatic pathways involved in tumor growth. By inhibiting specific kinases such as PI3Kα and PI3Kδ, this compound disrupts signaling cascades essential for cancer cell survival and proliferation .
Q & A
Advanced Research Question
- DFT calculations : Predict NMR chemical shifts and optimize geometries, comparing results with experimental data to confirm regiochemistry .
- Molecular docking : Models the interaction of the hydroxyl and cyano groups with biological targets, guiding SAR studies .
- Hirshfeld surface analysis : Visualizes crystal packing and hydrogen-bonding patterns, explaining solubility trends (e.g., hydroxyl groups enhancing aqueous solubility) .
How does the hydroxyl-ether moiety impact reactivity and stability?
Advanced Research Question
The 1-hydroxy-1-methyl-ethoxy group:
- Enhances solubility : Hydrogen bonding with protic solvents (e.g., ethanol) improves dissolution .
- Reduces thermal stability : Decomposition above 250°C necessitates low-temperature storage .
- Influences reactivity : Steric bulk limits nucleophilic attacks at the pyridine ring but facilitates selective oxidation at the hydroxyl group .
What are the challenges in scaling up synthetic protocols for this compound?
Advanced Research Question
Scalability issues include:
- Exothermic reactions : Controlled addition of reagents like sodium hydride prevents runaway reactions .
- Purification bottlenecks : Replace recrystallization with flash chromatography for larger batches .
- Byproduct formation : Optimize stoichiometry (e.g., 1:1 molar ratios of aldehyde and malononitrile) to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
